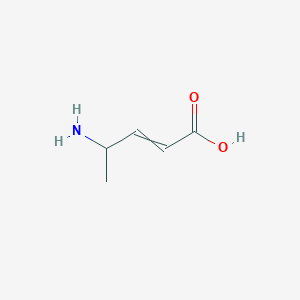

4-aminopent-2-enoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

492432-46-9 |

|---|---|

Molekularformel |

C5H9NO2 |

Molekulargewicht |

115.13 g/mol |

IUPAC-Name |

4-aminopent-2-enoic acid |

InChI |

InChI=1S/C5H9NO2/c1-4(6)2-3-5(7)8/h2-4H,6H2,1H3,(H,7,8) |

InChI-Schlüssel |

SCUXCFWYAJSHJI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C=CC(=O)O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 4 Aminopent 2 Enoic Acid and Its Derivatives

Asymmetric Synthesis Approaches

The controlled synthesis of specific stereoisomers of 4-aminopent-2-enoic acid is crucial for its application in the synthesis of complex molecules. Asymmetric synthesis strategies are therefore paramount.

Chiral Pool Strategies for Stereocontrol

The chiral pool approach leverages naturally occurring chiral molecules as starting materials to impart stereochemistry to the target molecule. mdpi.comresearchgate.net This is a widely used and effective strategy for establishing key stereocenters. mdpi.com

Another strategy utilizes N-Boc protected D-alanine to prepare chiral precursors known as vinylogous lactams. mdpi.com These intermediates can then be further manipulated to achieve the desired product.

The stereoselective functionalization of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones offers another pathway. Treatment with LDA followed by the addition of allyl bromide leads to a highly stereoselective allylation. Hydrolysis of the resulting 4,4-disubstituted oxazolidinones yields enantiomerically pure (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids. ox.ac.uk

Asymmetric Catalysis in Enantioselective Pathways

Asymmetric catalysis is a powerful tool for generating chiral molecules, often employing chiral catalysts to control the stereochemical outcome of a reaction. youtube.com In the context of this compound synthesis, various catalytic systems have been explored.

A dual-catalysis approach, combining an achiral nucleophilic catalyst with a chiral anion-binding catalyst, has been successfully applied to the Steglich rearrangement to produce α,α-disubstituted amino acid derivatives with high enantioselectivity. nih.gov Furthermore, palladium-catalyzed asymmetric allylic C-H functionalization has emerged as a significant method. This process involves the generation of an electrophilic π-allylpalladium intermediate that can react with a variety of nucleophiles. nih.gov The stereoselectivity is often controlled by the use of chiral ligands, such as chiral phosphoramidites, sometimes in conjunction with a chiral phosphoric acid. nih.gov

Enzymatic Resolution Techniques for Stereochemical Purity

Enzymatic resolution offers a highly selective method for separating enantiomers from a racemic mixture. For the synthesis of (S)-2-aminopent-4-enoic acid, immobilized penicillin acylase can be used. This enzyme selectively deacylates the (R)-enantiomer, allowing for the isolation of the desired (S)-enantiomer. This technique is valued for its high stereochemical purity.

Classical and Advanced Synthetic Routes

Beyond asymmetric-focused strategies, other synthetic methodologies have been developed and refined for the preparation of this compound and its analogs.

Alkylation of Glycine (B1666218) Precursors

The alkylation of glycine precursors represents a fundamental approach to amino acid synthesis. organic-chemistry.org A notable method involves the catalyst- and additive-free α-alkylation of glycine derivatives using diacyl peroxides. In this reaction, the diacyl peroxide serves as both the alkylating and oxidizing agent. This approach has been successfully applied to a range of glycine derivatives and can be scaled up to the gram scale. organic-chemistry.org Another strategy employs a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, which is then alkylated. mdpi.com

| Starting Material | Reagent | Product | Reference |

| Glycine Derivative | Diacyl Peroxide | α-Alkylated Glycine Derivative | organic-chemistry.org |

| Glycine Schiff Base | Allyl Bromide | (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids | ox.ac.uk |

| Glycine Complex (S)-6 | CF3–CH2–I | (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid | mdpi.com |

Palladium-Catalyzed Amination and Allylic Functionalization

Palladium catalysis is a versatile tool in modern organic synthesis. An efficient one-step synthesis of functionalized 4-quinolones has been developed using a palladium-catalyzed tandem amination reaction of o-haloaryl acetylenic ketones and primary amines. nih.gov

Palladium-catalyzed allylic amination is another powerful technique for the enantioselective synthesis of various compounds. rsc.org This method has been utilized in the synthesis of acyclic nucleoside phosphonates, where nucleic bases act as nucleophiles in an enantioselective palladium-catalyzed allylic substitution. rsc.org Furthermore, nickel-catalyzed allylic amination has been explored, with studies showing that chiral, bidentate phosphines can promote the reaction, leading to vinylglycinol derivatives. researchgate.net

Mitsunobu Reaction in Amino Acid Synthesis

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a wide array of functional groups, including esters and nitrogen-based functionalities, typically with a clean inversion of stereochemistry. wikipedia.orgorganic-chemistry.org This reaction involves an alcohol, a nucleophile (often a carboxylic acid or a nitrogen-based compound like phthalimide), a phosphine (B1218219) (commonly triphenylphosphine), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism proceeds through the formation of a phosphonium (B103445) intermediate after the triphenylphosphine (B44618) attacks the azodicarboxylate. organic-chemistry.org This species then activates the alcohol's hydroxyl group, turning it into a good leaving group. A subsequent SN2 attack by the nucleophile displaces the activated oxygen, resulting in the characteristic inversion of the stereogenic center. wikipedia.orgorganic-chemistry.org This stereochemical control is a key advantage, making the Mitsunobu reaction highly valuable in the asymmetric synthesis of complex molecules like amino acids. organic-chemistry.org

A prominent application of this methodology in amino acid synthesis is the conversion of readily available chiral precursors. For instance, a synthetic route to (S)-2-aminopent-4-enoic acid hydrochloride, an isomer of the target compound, utilizes L-serine as the chiral starting material. In this process, the hydroxyl group of L-serine is substituted with an allyl group via a Mitsunobu reaction, demonstrating the reaction's utility in forming carbon-carbon bonds at the amino acid side chain. Similarly, the reaction can be adapted to introduce a nitrogen nucleophile, providing a direct pathway to chiral amines from chiral alcohols. organic-chemistry.org Although specific examples detailing the direct synthesis of this compound via this method are not prevalent, the principles are directly applicable, for example, in the potential coupling of a suitable alcohol precursor with a protected amine under Mitsunobu conditions.

Table 1: Key Features of the Mitsunobu Reaction

| Feature | Description | Reference |

|---|---|---|

| Core Transformation | Converts a primary or secondary alcohol to another functional group (e.g., ester, amine). | wikipedia.orgorganic-chemistry.org |

| Key Reagents | Alcohol, Nucleophile, Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD or DIAD). | wikipedia.org |

| Stereochemistry | Proceeds with inversion of configuration at the alcohol's stereocenter via an SN2 mechanism. | wikipedia.orgorganic-chemistry.org |

| Mechanism | Activation of the alcohol via a phosphonium intermediate. | organic-chemistry.org |

| Application | Asymmetric synthesis of chiral molecules, including amino acids and natural products. | organic-chemistry.org |

Claisen Rearrangements in Enantioselective Synthesis

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction classified as a nih.govnih.gov-sigmatropic rearrangement. wikipedia.org The classic version involves the heating of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. wikipedia.org Over the years, numerous variations have been developed that expand its scope and allow for enantioselective transformations, making it a valuable tool for constructing complex amino acid derivatives.

One such variation is the Kazmaier-Claisen rearrangement, which reacts an unsaturated amino acid ester with a strong base and a metal salt to form a chelated enolate that rearranges to an amino acid with an allylic side chain. wikipedia.org Another relevant method is the Ireland-Claisen rearrangement, where an allylic carboxylate is treated with a strong base to generate a silyl (B83357) ketene (B1206846) acetal (B89532), which then rearranges to a γ,δ-unsaturated carboxylic acid. wikipedia.org

A notable application in the synthesis of amino acid derivatives is the asymmetric Claisen rearrangement of a Z-aminocrotyl-glycin ester to produce 4,5-didehydroisoleucine, a substituted 2-amino-3-methylpent-4-enoic acid. google.com This process can be rendered enantioselective through the use of chiral ligands like quinidine, achieving high diastereoselectivity (e.g., 94:6). google.com The development of catalytic enantioselective Claisen rearrangements remains a significant challenge, but progress has been made using chiral N-heterocyclic carbenes (NHCs) or chiral phosphate (B84403) catalysts to control the absolute stereochemistry in the synthesis of complex structures. scispace.comnih.gov

Table 2: Variants of the Claisen Rearrangement

| Rearrangement | Substrates | Product | Key Features | Reference |

|---|---|---|---|---|

| Ireland-Claisen | Allylic carboxylate, strong base, silylating agent | γ,δ-Unsaturated carboxylic acid | Proceeds via a silyl ketene acetal intermediate; can occur at room temperature. | wikipedia.org |

| Kazmaier-Claisen | Unsaturated amino acid ester, strong base, metal salt | α-Amino acid with allylic side chain | Forms a chelated enolate intermediate; zinc chloride often gives best stereospecificity. | wikipedia.org |

| Bellus-Claisen | Allylic ethers/amines/thioethers, ketenes | γ,δ-Unsaturated esters/amides/thioesters | Often uses electrophilic halogen-substituted ketenes. | wikipedia.org |

Cross-Metathesis and Ring-Closing Metathesis Strategies

Alkene metathesis has become a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds. Two key variants, cross-metathesis (CM) and ring-closing metathesis (RCM), are particularly useful for synthesizing unsaturated amino acids and their derivatives. nih.govuu.nl

Cross-Metathesis (CM) involves the reaction between two different alkenes to generate new alkene products through the exchange of their substituent groups. This strategy is highly effective for building the carbon skeleton of complex molecules. A pertinent example is the synthesis of the L-stereoisomer of 5-allyloxy-2-amino-pent-3-enoic acid (APE), a derivative of the target compound. researchgate.net This synthesis was achieved through a cross-metathesis reaction between a protected form of vinylglycine and allyl alcohol. researchgate.netresearchgate.net

Ring-Closing Metathesis (RCM) is an intramolecular reaction that forms cyclic compounds from diene substrates. uu.nl This method is widely used to create conformationally constrained amino acids and cyclic peptides. uu.nl For example, diene substrates derived from amino acids can be efficiently converted into six-, seven-, and eight-membered cyclic amino acid derivatives using ruthenium-based catalysts like the Grubbs catalyst. uu.nl The APE derivative synthesized via cross-metathesis serves as a substrate for a subsequent ring-closing metathesis reaction to produce vinylglycine, demonstrating how these two strategies can be used in tandem. nih.govresearchgate.net

These metathesis reactions are often catalyzed by well-defined ruthenium complexes (e.g., Hoveyda-Grubbs catalysts), which offer high functional group tolerance and predictable reactivity. nih.gov

Table 3: Metathesis Strategies in Amino Acid Synthesis

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Cross-Metathesis (CM) | Reaction between two acyclic alkenes to form new alkenes. | Synthesis of 5-allyloxy-2-amino-pent-3-enoic acid (APE) from protected vinylglycine and allyl alcohol. | researchgate.netresearchgate.net |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. | Synthesis of cyclic amino acids and peptides; conversion of APE to vinylglycine. | nih.govuu.nl |

Conjugate Addition Methodologies for Enantioselective Pathways

Conjugate addition, or Michael addition, is a fundamental reaction for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, this reaction is crucial for introducing the amino group at the C-4 position of the α,β-unsaturated carbonyl system. Achieving enantioselectivity in this step is paramount for producing chiral amino acids.

The asymmetric synthesis of various substituted amino acids and nitrogen-containing heterocycles has been successfully achieved using the conjugate addition of chiral nitrogen nucleophiles to α,β-unsaturated esters. squarespace.com A powerful approach involves the use of homochiral lithium amides as the nucleophile. The inherent chirality of the amide directs the stereochemical outcome of the addition, leading to the formation of a new stereocenter with high diastereoselectivity. squarespace.com

Another sophisticated strategy employs chiral auxiliaries. For example, enantiomerically pure α,α-disubstituted α-amino acids can be synthesized by the stereoselective functionalization of oxazolidinones derived from amino acids. rsc.org In this method, treatment of a chiral oxazolidinone with a strong base like lithium diisopropylamide (LDA) generates an enolate, which can then undergo reactions such as allylation. rsc.orgrsc.org Hydrolysis of the resulting product yields the desired enantiomerically pure amino acid. rsc.orgox.ac.uk This general principle can be adapted for a conjugate addition pathway where a chiral substrate controls the stereoselective introduction of the amino group.

Protecting Group Chemistry in this compound Synthesis

The synthesis of amino acids and their subsequent use in peptide synthesis relies heavily on the use of protecting groups to mask reactive functionalities, primarily the amino and carboxyl groups. This prevents unwanted side reactions and allows for controlled, sequential bond formation.

Tert-Butoxycarbonyl (Boc) Protection Strategies

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. organic-chemistry.org The standard procedure for introducing a Boc group involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.

This protection is typically carried out under mild aqueous or anhydrous conditions. organic-chemistry.org For instance, (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid, an isomer of the target compound, is synthesized by treating (S)-allylglycine with (Boc)₂O and a base like sodium bicarbonate or sodium hydroxide (B78521) in a solvent mixture such as THF/water or dioxane/water. The reaction is often performed at 0°C to minimize potential side reactions and preserve stereochemical integrity, affording the Boc-protected amino acid in high yields (typically >90%).

The Boc group is stable to most nucleophiles and bases, making it orthogonal to other protecting groups like Fmoc, which is base-labile. organic-chemistry.org Deprotection is achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, which cleaves the carbamate (B1207046) to release the free amine, carbon dioxide, and isobutylene. organic-chemistry.org

Table 4: Typical Boc-Protection Protocol

| Step | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| Protection | Amino acid, di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaHCO₃, NaOH), Solvent (e.g., THF/H₂O), 0°C to RT. | To protect the amino group from unwanted reactions during synthesis. | |

| Deprotection | Anhydrous acid (e.g., TFA, HCl) in an organic solvent (e.g., DCM). | To remove the Boc group and liberate the free amine for subsequent reactions (e.g., peptide coupling). | organic-chemistry.org |

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection in Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS). Its key advantage is its lability under mild basic conditions (typically with piperidine), while being stable to the acidic conditions used to cleave side-chain protecting groups like Boc and tert-butyl esters. researchgate.net

When an unconventional amino acid like this compound is to be incorporated into a peptide chain, it is first protected with an Fmoc group on its α-amino function. The Fmoc-protected amino acid is then activated using a coupling reagent such as HATU or HBTU in the presence of a base like DIPEA. researchgate.net This activated species is then coupled to the free amino group of the peptide chain, which is anchored to a solid support resin. researchgate.net

After the coupling is complete, the Fmoc group is removed by treating the resin with a 20% solution of piperidine (B6355638) in a solvent like DMF. researchgate.net This deprotection step liberates the N-terminal amine of the newly added residue, making it available for the next coupling cycle. This cycle of coupling and deprotection is repeated until the desired peptide sequence is assembled. researchgate.net The use of Fmoc chemistry allows for the efficient synthesis of complex peptides containing a wide variety of non-proteinogenic amino acids.

Benzyloxycarbonyl (Cbz) Protecting Group Applications

The benzyloxycarbonyl (Cbz or Z) group is a well-established amine protecting group in organic synthesis, particularly in peptide chemistry, and its application extends to the synthesis of γ-amino acids like this compound. bachem.com The Cbz group is valued for the relative ease of its introduction and the stability of the resulting N-benzyloxycarbonyl amino acids, which are often crystalline and facilitate purification.

The introduction of the Cbz group is typically achieved by reacting the free amino group with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions. One of the key advantages of the Cbz group is its resistance to racemization when the protected amino acid is activated for peptide coupling. It can be removed under various mild conditions, most commonly through hydrogenolysis (e.g., using H₂ with a palladium catalyst) or by treatment with strong acids like hydrogen bromide in acetic acid. bachem.com

In the context of synthesizing γ-amino acid derivatives, the Cbz group has been employed successfully. For instance, a method for producing N-Cbz-protected aminobutyric acid from N-Cbz-protected allylamine (B125299) has been demonstrated on a multi-gram scale. chemrxiv.org This process, involving a photocatalyst-free hydrocarboxylation, notably achieved a high yield and was simplified by an aqueous extraction procedure, which circumvented the need for chromatographic purification. chemrxiv.org The scalability of this method was highlighted by its success at a 5-gram scale, yielding 5.9 grams of the product. chemrxiv.org

Furthermore, Cbz-protected synthons are utilized in the stereoselective synthesis of related unsaturated amino acids. A Cbz-protected serine aldehyde equivalent serves as a key intermediate in the synthesis of enantiomerically enriched β,γ-unsaturated-α-amino acids. uq.edu.au This demonstrates the utility of the Cbz group in building blocks for creating more complex amino acid structures. While effective, the use of Cbz protection can sometimes lead to unexpected side reactions, such as intramolecular aminolysis, depending on the specific substrate and reaction conditions. csic.es

| Starting Material | Protecting Group | Product | Scale | Yield | Key Finding | Reference |

| N-Cbz-protected allylamine | Benzyloxycarbonyl (Cbz) | N-Cbz-protected aminobutyric acid | 5 g | 90% | Synthesis achieved via photocatalyst-free hydrocarboxylation with simplified aqueous workup. | chemrxiv.org |

| Cbz-protected serine aldehyde | Benzyloxycarbonyl (Cbz) | Enantiomerically enriched β,γ-unsaturated-α-amino acids | Not specified | 70-95% ee | Cbz-protected synthon used in olefination to produce various unsaturated amino acids. | uq.edu.au |

Process Optimization and Scalability in Laboratory Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and reduced solvent waste. These benefits are particularly relevant for scaling up the synthesis of fine chemicals like this compound derivatives.

A notable application of this technology is the continuous flow hydrolysis of a protected amino acid ester. In a patented process, tert-butoxycarbonyl (Boc)-protected 2-aminopent-4-enoic acid methyl ester was hydrolyzed in a tubular reactor at 80°C using aqueous HCl. This method demonstrates remarkable efficiency, achieving a 95% conversion within a short residence time of 10 minutes. The high efficiency is attributed to the rapid mixing and precise temperature control inherent to the flow system. A significant advantage of this process is the ability to crystallize the product directly from the reaction mixture, thereby eliminating intermediate isolation steps.

Radical-mediated reactions have also been successfully implemented in continuous flow systems. For example, a thiol-ene reaction between glutathione (B108866) and allyl alcohol was performed under continuous flow using a UV oven, resulting in a high yield of 91%. rsc.org This demonstrates the adaptability of flow chemistry to photochemical transformations, which can be difficult to scale up in batch reactors due to light penetration issues.

| Reaction Type | Reactant(s) | System | Conditions | Conversion/Yield | Residence Time | Reference |

| Hydrolysis | Boc-protected 2-aminopent-4-enoic acid methyl ester, aq. HCl | Tubular Reactor | 80°C | 95% conversion | 10 minutes | |

| Thiol-ene Reaction | Glutathione, Allyl alcohol | UV Flow Reactor | UV irradiation (352 nm) | 91% yield | Not specified | rsc.org |

The scalability of synthetic procedures can also be enhanced by developing reaction conditions that are less sensitive to atmospheric conditions. A photocatalyst-free hydrocarboxylation method for producing N-Cbz-protected aminobutyric acid was shown to be insensitive to oxygen, which significantly simplifies the synthetic setup and avoids the need for strictly anaerobic conditions. chemrxiv.org Such simplifications are highly desirable for scaling up production in a laboratory or industrial setting. chemrxiv.org

Chemical Reactivity and Derivatization of 4 Aminopent 2 Enoic Acid

Fundamental Reaction Pathways

The fundamental reactivity of 4-aminopent-2-enoic acid is dictated by its constituent functional groups. The conjugated double bond is susceptible to both reduction and oxidative cleavage, while the amino group acts as a potent nucleophile.

The oxidation and reduction of this compound can be directed at either the alkene or the carboxylic acid functionality, depending on the reagents and conditions employed.

Reduction: Catalytic hydrogenation is a common method for the reduction of related unsaturated amino acids. For instance, the reduction of 4-cyanopent-2-enoic acid using hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) selectively reduces the nitrile group to an amine, yielding this compound. vulcanchem.com Further reduction under similar conditions can saturate the carbon-carbon double bond, producing 4-aminopentanoic acid. The choice of catalyst and reaction conditions is crucial for controlling the selectivity of the reduction.

Oxidation: The α,β-unsaturated system is prone to oxidation. vulcanchem.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in an acidic medium, can lead to the cleavage of the carbon-carbon double bond. vulcanchem.com In the case of the related compound 4-cyanopent-2-enoic acid, this reaction yields succinic acid and cyanopropionic acid. vulcanchem.com For this compound, similar cleavage would be expected to produce derivatives of malonic acid and alanine (B10760859). Milder oxidation conditions may selectively target the amino group or lead to the formation of epoxides at the double bond.

| Reaction Type | Reagent(s) | Affected Functional Group(s) | Potential Product(s) |

| Reduction | H₂ / Pd-C | C=C double bond | 4-aminopentanoic acid |

| Oxidation | KMnO₄, H⁺ | C=C double bond | Malonic acid and alanine derivatives |

This table presents potential reaction pathways based on the reactivity of analogous compounds.

The primary amino group at the C4 position endows this compound with nucleophilic character, making it a key site for derivatization. vulcanchem.com This amine can readily participate in nucleophilic substitution and addition reactions with a wide range of electrophiles.

Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is a fundamental step in peptide synthesis.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines, allowing for the introduction of various alkyl side chains.

Heterocycle Formation: The amino group can act as a key nucleophile in condensation reactions to form various nitrogen-containing heterocyclic systems, a common strategy in medicinal chemistry. researchgate.net

The nucleophilicity of the amine allows for the introduction of diverse functional groups, making it a pivotal handle for molecular elaboration. smolecule.com

Advanced Functionalization Strategies

Beyond fundamental transformations, this compound is a substrate for advanced synthetic methods that enable the construction of highly complex molecules, including peptidomimetics and bioconjugates.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling on this compound is not widely reported, its derivatives can be designed as substrates for such transformations. For instance, a halogenated analogue (e.g., a bromo- or iodo-substituted version) could participate in reactions like:

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to form a new, more substituted alkene.

Sonogashira Coupling: This reaction is particularly effective for coupling terminal alkynes with sp²-hybridized carbons. researchgate.net Research on related non-proteinogenic amino acids has demonstrated the successful use of Sonogashira reactions to synthesize derivatives containing alkynylaryl-substituted side chains from an aryl bromide moiety on the amino acid complex. researchgate.net

These strategies offer a modular approach to diversify the side chain, creating libraries of compounds for screening in drug discovery. acs.org

The conjugated π-system of this compound makes it an active participant in cycloaddition reactions, which are highly valuable for constructing cyclic and heterocyclic ring systems with high stereocontrol.

Diels-Alder Reaction: As an α,β-unsaturated carbonyl compound, it can function as a dienophile, reacting with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. This is a classic strategy for building molecular complexity rapidly.

1,3-Dipolar Cycloadditions: The alkene can react with 1,3-dipoles such as nitrile oxides or azides. The reaction between nitrile oxides and alkynes is a well-established method for synthesizing isoxazoles. researchgate.net A similar strategy with the alkene in this compound could yield isoxazolidine (B1194047) rings. These reactions are often highly regioselective and are central to "click chemistry." researchgate.net

The utility of these reactions lies in their ability to generate complex scaffolds that are prominent in many biologically active natural products and pharmaceuticals.

Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or nucleic acid. Non-canonical amino acids are invaluable tools for this purpose as they can introduce unique chemical handles not found in natural systems. nih.gov

This compound can be derivatized for bioconjugation via several pathways:

Direct Coupling: The primary amine or the carboxylic acid can be used to form amide bonds with a biomolecule, although this lacks site-specificity.

Introduction of Bio-orthogonal Handles: A more sophisticated approach is to modify the molecule to include a bio-orthogonal functional group—one that reacts selectively with a partner group without interfering with native biological functionalities. An example would be the conversion of the side chain to include a terminal alkyne. This alkyne group can then undergo a highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to attach to an azide-modified biomolecule. researchgate.netmedchemexpress.com

This strategy allows for the precise labeling, imaging, and tracking of biomolecules in complex biological environments. nih.gov

| Strategy | Reaction Type | Key Reagents/Groups | Application |

| Side Chain Elaboration | Sonogashira Coupling | Halogenated derivative, terminal alkyne, Pd catalyst, Cu(I) | Synthesis of alkynylaryl-substituted amino acids researchgate.net |

| Ring Formation | 1,3-Dipolar Cycloaddition | Nitrile oxides or azides | Synthesis of isoxazole/triazole-containing peptidomimetics researchgate.net |

| Bioconjugation | Click Chemistry (CuAAC) | Alkyne-derivatized amino acid, azide-modified biomolecule | Site-specific labeling of proteins and biomolecules medchemexpress.com |

This table summarizes advanced functionalization strategies and their applications, drawing from established methods on related compounds.

Organometallic Complexation and Reactivity Studies

The study of the interaction between this compound and organometallic compounds is a specialized area of research. Investigations into its complexation and subsequent reactivity provide insights into the molecule's potential as a ligand and a building block in catalysis and materials science. Due to its structure, featuring a carboxylic acid, an amine, and a carbon-carbon double bond, this compound presents multiple potential coordination sites for metal centers.

One of the documented reactivity studies involving this compound is its hydrogenation. In a notable study, (-)-4-aminopent-2-enoic acid was subjected to hydrogenation using Adams platinum oxide (PtO₂) as a catalyst. rsc.org The reaction was carried out in a suspension with 10% aqueous acetic acid at room temperature and atmospheric pressure. rsc.org This process resulted in the absorption of one mole of hydrogen, leading to the saturation of the carbon-carbon double bond and the formation of (+)-γ-aminovaleric acid. rsc.org This transformation demonstrates the susceptibility of the double bond to catalytic reduction in the presence of a platinum group metal, a common characteristic of unsaturated compounds.

The synthesis of (-)-4-aminopent-2-enoic acid, described as the vinylogue of L-alanine, has been achieved through the hydrazinolysis of (+)-4-phthalimidopent-2-enoic acid. rsc.org

While detailed studies on the formation of stable organometallic complexes with this compound are not extensively documented in the reviewed literature, the reactivity of its structural isomer, 2-aminopent-4-enoic acid (allylglycine), has been more thoroughly explored. For instance, research on 2-aminopent-4-enoic acid has shown its ability to form tridentate N, O, and C-bonded complexes with iridium. researchgate.net Such studies on related unsaturated amino acids suggest potential, yet underexplored, avenues for the complexation of this compound with various transition metals. The electronic and steric properties of this compound, with its conjugated double bond system, may lead to unique coordination chemistry and catalytic applications.

Research Findings Summary

| Reaction Type | Substrate | Catalyst/Reagent | Product | Reference |

| Hydrogenation | (-)-4-Aminopent-2-enoic acid | Platinum oxide (PtO₂) | (+)-γ-Aminovaleric acid | rsc.org |

Biochemical Roles and Mechanistic Investigations of 4 Aminopent 2 Enoic Acid

Interactions with Enzyme Systems

The study of 4-aminopent-2-enoic acid and its analogues has provided significant insight into enzyme mechanisms, particularly within the realm of aminotransferases. These compounds serve as valuable tools for probing active site structures and reaction pathways.

Research has primarily focused on analogues of this compound as inhibitors of γ-aminobutyric acid aminotransferase (GABA-T), an enzyme critical for the degradation of the neurotransmitter GABA. One notable derivative, (S,E)-4-amino-5-fluoropent-2-enoic acid, has been identified as a mechanism-based inactivator of GABA-T. This type of inhibition occurs when an enzyme converts a seemingly unreactive substrate into a reactive species that then irreversibly binds to the enzyme's active site.

Studies show that this fluorinated analogue binds approximately 50 times more tightly to GABA-T than its saturated counterpart. The inactivation process is time-dependent and can be prevented by the presence of the enzyme's natural substrate, confirming that the interaction occurs at the active site. Interestingly, for every one inactivation event, about four molecules of the inhibitor are converted into a product, a phenomenon known as the partition ratio. This indicates the compound also acts as a substrate, albeit one that ultimately leads to enzyme inactivation.

Other related compounds, such as 4-amino-2-(substituted methyl)-2-butenoic acids, have been studied to map the active site of GABA-T. These compounds were found to be potent competitive reversible inhibitors, but not time-dependent inactivators. This highlights how subtle changes to the molecule's structure can alter its mode of interaction with the enzyme, shifting it from an inactivator to a standard competitive inhibitor.

Table 1: Interaction of this compound Analogues with γ-Aminobutyric Acid Aminotransferase (GABA-T)

| Compound | Type of Interaction | Key Findings |

| (S,E)-4-Amino-5-fluoropent-2-enoic acid | Mechanism-Based Inactivator | Binds ~50x more tightly than the saturated analogue. Exhibits a partition ratio where 4 molecules are turned over for every 1 inactivation event. Inactivation is irreversible. |

| 4-Amino-2-(substituted methyl)-2-butenoic acids | Competitive Reversible Inhibitor | Act as potent inhibitors but do not cause time-dependent inactivation. The hydroxy-substituted version shows a Ki value of 5 µM. |

The interaction of this compound analogues with γ-aminobutyric acid aminotransferase (GABA-T) is a clear example of aminotransferase activity modulation. The fluorinated derivative, (S,E)-4-amino-5-fluoropent-2-enoic acid, acts as a potent modulator by irreversibly shutting down the enzyme's catalytic activity.

The mechanism of this modulation involves the formation of an enamine intermediate. The enzyme initially processes the inhibitor as it would its natural substrate, GABA. However, the structure of the analogue, specifically the double bond and the fluorine atom, facilitates the formation of a reactive species within the active site that covalently modifies the enzyme, leading to its inactivation. Evidence for this mechanism includes the observation that no enzyme activity returns after dialysis, a process that would typically remove reversibly bound inhibitors. Furthermore, experiments using a radiolabeled form of the enzyme's cofactor, pyridoxal (B1214274) 5'-phosphate (PLP), confirm that a covalent adduct is formed between the inhibitor and the cofactor during the inactivation process.

Based on a review of the available scientific literature, there is no specific information detailing the effects of this compound on the inhibition mechanisms of glutamate (B1630785) decarboxylase (GAD). GAD is the rate-limiting enzyme in the synthesis of GABA. While inhibitors of GAD are a subject of scientific inquiry, research has focused on other compounds. For context, a different but structurally related compound, (S)-2-Allylglycine (an isomer of 2-aminopent-4-enoic acid), is known to be a potent inhibitor of GAD, where it leads to a depletion of GABA selleckchem.com. However, the specific mechanistic interactions of this compound with GAD have not been described.

Involvement in Metabolic Pathways

The potential for this compound and related unsaturated amino acids to participate in metabolic processes is an area of ongoing investigation, particularly concerning their roles as precursors or intermediates in biosynthetic pathways.

The specific role of this compound in general amino acid metabolism and its potential as a metabolic intermediate have not been extensively detailed in the reviewed scientific literature. Metabolic pathways for common amino acids are well-established, originating from key intermediates of glycolysis and the citric acid cycle, but the involvement of this particular unsaturated amino acid is not currently defined.

While direct evidence for this compound is limited, research on a structurally similar compound has demonstrated a viable pathway for the synthesis of essential amino acids. A study utilizing 5-allyloxy-2-amino-pent-3-enoate (APE) has shown that it can serve as a precursor in a novel biosynthetic pathway in Escherichia coli.

In this system, APE is converted extracellularly into vinylglycine through a ring-closing metathesis reaction. The resulting vinylglycine is then transported into the bacterial cells. Once inside, vinylglycine enters the native metabolic pathways and is used by enzymes such as tryptophan synthase and cystathionine (B15957) synthase to ultimately produce the essential amino acids isoleucine and methionine. This emergent pathway allowed for the growth of E. coli strains that were otherwise unable to synthesize these vital amino acids. This research highlights the potential for unsaturated amino acid precursors, like this compound, to be integrated into metabolic networks to produce essential biomolecules.

Table 2: Emergent Biosynthetic Pathway Using an APE Precursor

| Step | Location | Compound/Process | Result |

| 1 | Extracellular | 5-allyloxy-2-amino-pent-3-enoate (APE) + Metathesis Catalyst | Generation of Vinylglycine |

| 2 | Transport | Vinylglycine is transported into the E. coli cell. | Increased intracellular concentration of Vinylglycine |

| 3 | Intracellular | Vinylglycine acts as a substrate for native enzymes (e.g., cystathionine synthase). | Biosynthesis of essential amino acids Isoleucine and Methionine. |

Biosynthetic Routes in Microbial Organisms and Pathway Engineering

The natural biosynthesis of this compound in microbial organisms has not been extensively documented in scientific literature. However, insights into potential enzymatic and engineered pathways can be gleaned from studies on structurally similar non-canonical amino acids (ncAAs), such as its isomer allylglycine (2-aminopent-4-enoic acid). The enzymatic synthesis of peptides containing allylglycine has been demonstrated, suggesting that microbial enzymes possess a degree of promiscuity that could be harnessed for the production of this compound. nih.govdartmouth.edu

Several proteases have been identified as potential catalysts for the formation of peptide bonds involving allylglycine. A screening of commercially available enzymes revealed that proteases from Aspergillus oryzae and Aspergillus sojae, as well as pronase E and protease Nagarse, could synthesize a protected dipeptide using an allylglycine derivative as the acyl donor. nih.govdartmouth.edu Conversely, chymotrypsin (B1334515) was capable of utilizing an allylglycine ester as the acyl acceptor in dipeptide synthesis. nih.govdartmouth.edu Furthermore, thermolysin was shown to catalyze the synthesis of a tetrapeptide containing allylglycine residues. nih.govdartmouth.edu

These findings suggest that a pathway engineering approach in a suitable microbial host, such as Escherichia coli, could be a viable strategy for the production of this compound. Such a strategy would likely involve the following key steps:

Identification and engineering of a precursor pathway: This would involve redirecting central metabolism towards the synthesis of a suitable precursor molecule. For this compound, a potential precursor is 2-oxopent-4-enoic acid.

Introduction of a terminal aminotransferase or dehydrogenase: An engineered or promiscuous aminotransferase could be used to convert the keto-acid precursor into the final amino acid.

Optimization of expression and fermentation conditions: To maximize yield, the expression of the engineered pathway enzymes would need to be optimized, and fermentation conditions tailored to the specific metabolic requirements of the production strain.

The following table summarizes the enzymes that have been shown to be active with the structurally similar amino acid, allylglycine, and which could be potential candidates for engineering a biosynthetic pathway for this compound.

| Enzyme Class | Specific Enzyme(s) | Demonstrated Reaction with Allylglycine Derivative | Potential Application for this compound Synthesis |

| Proteases | Aspergillus oryzae protease, Aspergillus sojae protease, Pronase E, Protease Nagarse | Acyl donor for dipeptide synthesis nih.govdartmouth.edu | Peptide synthesis |

| Protease | Chymotrypsin | Acyl acceptor for dipeptide synthesis nih.govdartmouth.edu | Peptide synthesis |

| Metalloprotease | Thermolysin | Tetrapeptide synthesis nih.govdartmouth.edu | Peptide synthesis |

Prebiotic Chemistry Hypotheses for Amino Acid Formation

While the specific prebiotic synthesis of this compound has not been detailed, a plausible hypothesis for its formation can be constructed based on established models of prebiotic chemistry, most notably the Strecker synthesis. The Strecker synthesis is a method for synthesizing amino acids from an aldehyde, ammonia (B1221849), and cyanide, followed by hydrolysis. ucsf.edunih.govnih.gov This process is considered prebiotically plausible as its starting materials are thought to have been present on the early Earth.

The formation of this compound via a Strecker-type reaction would likely proceed through the following steps:

Formation of the Aldehyde Precursor: The requisite aldehyde for the synthesis of this compound is crotonaldehyde (B89634) (but-2-enal). Crotonaldehyde can be formed from the aldol (B89426) condensation of acetaldehyde. celanese.comyoutube.com Acetaldehyde, in turn, is a product of various proposed prebiotic synthetic routes, including the formose reaction which starts from formaldehyde. rsc.org The presence of these simple aldehydes is a cornerstone of many prebiotic synthesis scenarios.

Strecker Synthesis of the Aminonitrile: In an aqueous environment containing ammonia and cyanide, crotonaldehyde would undergo a reaction to form an α-aminonitrile. This reaction involves the initial formation of an imine between the aldehyde and ammonia, followed by the nucleophilic attack of a cyanide ion.

Hydrolysis to the Amino Acid: The resulting aminonitrile would then be hydrolyzed to produce this compound. This hydrolysis could have been facilitated by the aqueous conditions and potentially catalyzed by minerals present in the prebiotic environment.

The following table outlines the proposed prebiotic synthesis pathway for this compound.

| Step | Reactants | Product | Plausibility |

| 1 | Acetaldehyde | Crotonaldehyde | Aldol condensation is a well-established reaction. Acetaldehyde is a plausible prebiotic molecule. celanese.comyoutube.com |

| 2 | Crotonaldehyde, Ammonia, Cyanide | 4-aminopent-2-enenitrile | The Strecker synthesis is a robust and widely accepted model for prebiotic amino acid formation. ucsf.edunih.govnih.gov |

| 3 | 4-aminopent-2-enenitrile, Water | This compound | Hydrolysis of nitriles to carboxylic acids is a fundamental chemical transformation. |

Non-Canonical Amino Acid (ncAA) Incorporation in Protein Research

Genetic Code Expansion Methodologies and Orthogonal Aminoacyl-tRNA Synthetases

The site-specific incorporation of non-canonical amino acids (ncAAs) like this compound into proteins is achieved through the expansion of the genetic code. This powerful technique relies on the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair into the host organism. nih.govnih.gov An orthogonal pair is one that functions independently of the host's endogenous synthetases and tRNAs, thereby ensuring that the ncAA is incorporated only in response to a specific codon.

The most common strategy for genetic code expansion involves the reassignment of a nonsense codon, typically the amber stop codon (UAG). nih.gov The methodology involves the following key components:

An Orthogonal tRNA: This tRNA is engineered to recognize the reassigned codon (e.g., UAG) but is not recognized by any of the host's endogenous aaRSs.

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This enzyme is evolved to specifically recognize and charge the orthogonal tRNA with the desired ncAA, in this case, this compound. It must not recognize any of the host's endogenous tRNAs or canonical amino acids. nih.gov

The Non-Canonical Amino Acid: this compound would be supplied in the growth medium and transported into the cell.

The development of an orthogonal aaRS for this compound would likely involve the directed evolution of an existing aaRS. The process typically involves creating a library of mutant synthetases and using a combination of positive and negative selection screens to identify variants that are active with the desired ncAA and orthogonal to the canonical amino acids.

The following table summarizes the key components and their roles in the genetic incorporation of this compound.

| Component | Description | Function |

| Orthogonal tRNA (e.g., tRNAPylCUA) | A tRNA with an anticodon that recognizes a reassigned codon (e.g., UAG). | Delivers the ncAA to the ribosome. |

| Orthogonal aaRS (e.g., evolved PylRS) | An engineered enzyme that specifically recognizes the ncAA and the orthogonal tRNA. mdpi.comnih.gov | Catalyzes the attachment of the ncAA to the orthogonal tRNA. |

| Reassigned Codon (e.g., UAG) | A codon within the gene of interest that is designated for ncAA incorporation. | Specifies the site of ncAA insertion in the protein sequence. |

| This compound | The non-canonical amino acid to be incorporated. | Provides novel chemical functionality to the target protein. |

Protein Engineering for Structure-Function Relationships

The incorporation of this compound into proteins would offer unique opportunities for protein engineering and the investigation of structure-function relationships. The unsaturated bond in its side chain introduces a reactive handle that is not present in any of the 20 canonical amino acids. This functionality can be exploited for a variety of applications, including:

Site-Specific Protein Modification: The double bond can serve as a site for bioorthogonal chemical reactions, allowing for the attachment of fluorescent probes, cross-linking agents, or other moieties with high specificity. This enables detailed studies of protein localization, interaction partners, and dynamics.

Probing Protein Conformation and Dynamics: The introduction of a conformationally distinct and potentially reactive side chain can be used to probe the structural requirements of a particular protein region. Changes in protein stability or activity upon substitution with this compound can provide valuable insights into the role of the native residue. nih.govmdpi.com

Creation of Novel Protein Functions: The unique chemical properties of this compound could be used to design proteins with novel catalytic activities or binding specificities. For example, the double bond could participate in enzymatic reactions or mediate specific interactions with small molecules.

The following table provides examples of how the incorporation of an unsaturated amino acid like this compound could be used to study protein structure-function relationships.

| Application | Rationale | Expected Outcome |

| Probing enzyme active sites | The size and electronic properties of the unsaturated side chain differ from canonical amino acids, potentially altering substrate binding or catalysis. | Changes in enzyme kinetics (Km, kcat) would reveal the importance of the native residue's properties. |

| Investigating protein-protein interactions | The unsaturated side chain could be used as a photo-crosslinking agent to identify interacting partners. | Covalent trapping of interacting proteins for identification by mass spectrometry. |

| Studying protein folding and stability | The introduction of a non-native side chain can perturb local protein structure and affect overall stability. | Changes in melting temperature (Tm) or denaturation profiles would indicate the role of the native residue in maintaining the protein's fold. nih.govmdpi.com |

Mechanistic Probes in Enzyme Catalysis and Substrate Promiscuity

The unique chemical reactivity of the unsaturated side chain of this compound makes it a potentially powerful tool for probing enzyme mechanisms and exploring substrate promiscuity. When incorporated into an enzyme's active site, this ncAA can serve as a mechanistic probe in several ways:

Trapping of Catalytic Intermediates: The double bond could react with a transiently formed species in the catalytic cycle, leading to the formation of a stable covalent adduct. This would allow for the identification and characterization of otherwise elusive reaction intermediates.

Mechanism-Based Inhibition: If the enzyme processes the unsaturated side chain, it could lead to the formation of a reactive species that covalently modifies and inactivates the enzyme. This type of mechanism-based inhibition can provide strong evidence for a particular catalytic mechanism.

Exploring Substrate Specificity: By introducing a novel chemical functionality into the active site, the incorporation of this compound can be used to probe the limits of an enzyme's substrate specificity. Observing how the enzyme's activity is altered with different substrates can provide insights into the molecular determinants of substrate recognition.

The following table outlines potential applications of this compound as a mechanistic probe in enzymology.

| Application | Experimental Approach | Information Gained |

| Identification of catalytic nucleophiles | Incorporate this compound near a suspected catalytic residue. The double bond may act as a Michael acceptor for a nucleophilic residue. | Covalent modification of the enzyme, identifiable by mass spectrometry, would confirm the identity of the nucleophile. |

| Probing the role of active site water molecules | The unsaturated side chain may displace or reorient critical water molecules involved in catalysis. | Altered enzyme kinetics or a change in the rate-limiting step of the reaction. |

| Engineering novel enzyme activities | The reactive side chain could be positioned to participate in a new chemical transformation not catalyzed by the wild-type enzyme. | The generation of a new product, demonstrating the successful engineering of a novel enzymatic function. |

Advanced Spectroscopic and Computational Characterization of 4 Aminopent 2 Enoic Acid

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide the empirical data necessary to confirm the molecular structure, determine stereochemistry, and quantify the purity of 4-aminopent-2-enoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure and stereochemistry of this compound. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is particularly useful for establishing the stereochemistry of the carbon-carbon double bond. The coupling constant (J-value) between the two vinylic protons (at C-2 and C-3) is diagnostic for the geometry. A larger coupling constant, typically in the range of 11-18 Hz, is indicative of a trans or (E)-configuration, whereas a smaller coupling constant (6-12 Hz) suggests a cis or (Z)-isomer. Other key signals would include a doublet for the C-5 methyl group, a multiplet for the proton at the C-4 chiral center, and signals for the amine and carboxylic acid protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (165-185 ppm). The olefinic carbons (C-2 and C-3) typically resonate in the 100-150 ppm region, while the aliphatic carbons (C-4 and C-5) would be found further upfield. The precise chemical shifts are influenced by the electronic effects of the neighboring amino and carboxyl groups.

For determining the absolute configuration of the chiral center at C-4, chiral derivatizing agents (CDAs) like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be employed. Reaction of the amine group of this compound with both (R)- and (S)-MTPA creates a mixture of diastereomeric amides, which will exhibit distinct and resolvable signals in the ¹H and ¹⁹F NMR spectra, allowing for the determination of enantiomeric excess and absolute stereochemistry.

| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

| H on C-2 | 5.8 - 6.2 | Doublet of doublets (dd) | J(H²-H³) ≈ 15 (for E-isomer) |

| H on C-3 | 6.7 - 7.1 | Doublet of doublets (dd) | J(H³-H²) ≈ 15, J(H³-H⁴) ≈ 4-6 |

| H on C-4 | 3.5 - 4.0 | Multiplet (m) | - |

| H on C-5 (CH₃) | 1.2 - 1.5 | Doublet (d) | J(H⁵-H⁴) ≈ 7 |

| Amine (NH₂) | 1.5 - 3.0 | Broad singlet (br s) | - |

| Carboxyl (COOH) | 10.0 - 12.0 | Broad singlet (br s) | - |

| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |

| C-1 (COOH) | 170 - 180 |

| C-2 (=CH) | 120 - 130 |

| C-3 (=CH) | 140 - 150 |

| C-4 (-CH(NH₂)-) | 45 - 55 |

| C-5 (CH₃) | 18 - 25 |

Note: The values in these tables are estimates based on typical chemical shift ranges for the functional groups present and may vary depending on solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₅H₉NO₂.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers structural information. Common fragmentation pathways for protonated α-amino acids include the neutral loss of water (H₂O) and the loss of the carboxyl group as formic acid (HCOOH) or CO₂. nih.gov For this compound, characteristic fragment ions would be expected from the loss of the carboxyl group (a loss of 45 Da) and cleavage of the C3-C4 bond. osti.gov

Due to the low volatility of amino acids, derivatization is often required, especially for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization reactions target the polar amino and carboxyl functional groups to create more volatile and thermally stable analogues. Common derivatization reagents include chloroformates (e.g., ethyl chloroformate) or silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA), which convert the -NH₂ and -COOH groups into less polar esters and silyl (B83357) ethers, respectively. cdnsciencepub.com These derivatization strategies also improve chromatographic separation and can lead to more predictable and structurally informative fragmentation patterns in the mass spectrometer. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the chemical purity and, crucially, the enantiomeric purity (enantiomeric excess) of this compound. While standard reversed-phase HPLC can be used to determine the presence of non-enantiomeric impurities, chiral HPLC is required to separate the (R)- and (S)-enantiomers.

The separation of enantiomers is achieved using a chiral stationary phase (CSP). sigmaaldrich.com Several types of CSPs are effective for resolving amino acids:

Ligand-Exchange Columns: These CSPs often have a chiral ligand, such as an L-amino acid (e.g., L-hydroxyproline), bonded to the silica (B1680970) support. A metal ion, typically Cu(II), is added to the mobile phase, forming transient diastereomeric complexes with the enantiomers of the analyte. The differing stabilities of these complexes lead to different retention times and successful separation. nih.gov

Macrocyclic Glycopeptide Columns: CSPs based on antibiotics like teicoplanin (e.g., CHIROBIOTIC T) offer broad enantioselectivity for various amino acids through multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance. sigmaaldrich.com

Crown Ether Columns: Chiral crown ether-based CSPs are particularly effective for the separation of primary amines and are well-suited for resolving amino acid enantiomers. hplc.eu

By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess (% ee) can be accurately calculated. This is a critical quality control parameter in asymmetric synthesis.

As a chiral molecule, this compound is optically active, meaning it rotates the plane of plane-polarized light. This property is measured using a polarimeter. The direction and magnitude of this rotation are characteristic of the enantiomer. One enantiomer will be dextrorotatory (rotating light to the right, denoted as (+)), while its mirror image will be levorotatory (rotating light to the left, denoted as (-)) with the exact same magnitude. A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out.

The specific rotation ([α]) is a standardized physical constant for a chiral compound and is calculated from the observed rotation (α) using the following formula:

[α] = α / (l × c)

where:

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the sample in g/mL.

The specific rotation is dependent on temperature and the wavelength of light used, which are typically specified (e.g., [α]²⁰D for 20°C and the sodium D-line).

The measurement of optical rotation is a classic method for determining the enantiomeric purity of a sample. The enantiomeric excess (% ee) , which quantifies the excess of one enantiomer over the other, can be calculated by comparing the specific rotation of the mixture to that of the pure enantiomer:

% ee = ([α]mixture / [α]pure enantiomer) × 100%

This technique provides a bulk measurement of the sample's enantiomeric composition and complements the chromatographic methods.

Computational Chemistry and Theoretical Studies

Computational methods provide theoretical insight into the properties of this compound, complementing experimental data and aiding in the interpretation of spectroscopic results.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict the electronic structure and properties of molecules. By applying DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a wide range of molecular properties for this compound can be determined. researchgate.net

Key properties that can be calculated include:

Optimized Molecular Geometry: DFT can predict the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles for both the (E) and (Z) isomers.

Thermodynamic Properties: Properties such as enthalpy, Gibbs free energy, and entropy can be calculated, allowing for the prediction of the relative stabilities of different conformers or isomers. nih.gov

Spectroscopic Properties: DFT can be used to predict vibrational frequencies (correlating to IR and Raman spectra) and NMR chemical shifts. While computationally intensive, these predictions can be invaluable for assigning experimental spectra.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A map of the Molecular Electrostatic Potential (MEP) can also be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. figshare.com

These theoretical calculations provide a molecular-level understanding that is often difficult to obtain through experimental means alone, offering a powerful synergy with the spectroscopic characterization methods.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. mdpi.com By simulating the movements and interactions of atoms and molecules, MD can provide valuable insights into the conformational flexibility and intermolecular interactions of a ligand like this compound, both in solution and when bound to its biological target, GABA-AT.

Conformational Flexibility:

Analysis of the simulation trajectories would involve techniques such as root-mean-square deviation (RMSD) to assess the stability of different conformations and clustering algorithms to group similar structures. mdpi.com This analysis would reveal the predominant conformations of this compound in solution, which is crucial for understanding its pre-binding state before interacting with the enzyme.

Interaction Analysis with GABA-AT:

When bound to the active site of GABA-AT, MD simulations can illuminate the specific interactions that stabilize the enzyme-ligand complex. These simulations are typically initiated from a docked pose of the ligand within the enzyme's binding pocket. nih.gov The dynamic nature of the simulation allows for the observation of how the ligand and protein adapt to each other.

Key interactions that would be analyzed include:

Hydrogen Bonds: The amino and carboxylic acid groups of this compound are prime candidates for forming hydrogen bonds with amino acid residues in the GABA-AT active site. nih.gov MD simulations can track the formation and breakage of these bonds over time, identifying the key donor and acceptor residues.

Electrostatic Interactions: The charged nature of the amino and carboxylate groups will lead to significant electrostatic interactions with charged or polar residues within the active site. tandfonline.com

Hydrophobic Interactions: The methyl group and the carbon backbone of the ligand can engage in hydrophobic interactions with nonpolar residues in the enzyme's binding pocket. nih.gov

| Simulation Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER, CHARMM | Describes the potential energy of the system |

| Water Model | TIP3P, SPC/E | Explicitly solvates the molecule |

| Simulation Time | 100-500 ns | Allows for sufficient sampling of conformational space |

| Temperature | 300 K | Simulates physiological conditions |

| Pressure | 1 atm | Simulates physiological conditions |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To quantify conformational stability and interactions |

Binding Affinity Predictions in Enzyme-Ligand Interactions

Predicting the binding affinity of a ligand for its target enzyme is a critical aspect of computational drug design. nih.gov For this compound, various computational methods can be employed to estimate its binding free energy to GABA-AT.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA):

These are popular methods for estimating the free energy of binding from MD simulation trajectories. tandfonline.comnih.gov The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states.

The total binding free energy is decomposed into several components:

ΔE_MM: The molecular mechanics energy, which includes van der Waals and electrostatic interactions.

ΔG_solv: The solvation free energy, which is further divided into polar and nonpolar contributions.

-TΔS: The conformational entropy change upon binding, which is often the most challenging term to calculate accurately and is sometimes omitted for relative binding energy comparisons. tandfonline.com

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI):

These are more rigorous and computationally expensive methods for calculating relative binding free energies. They involve creating a non-physical pathway between two states (e.g., a bound ligand and an unbound ligand) and calculating the free energy change along this pathway. While computationally demanding, FEP and TI can provide more accurate predictions of binding affinities.

The insights gained from these binding affinity predictions can be used to:

Rank the potency of different inhibitors.

Understand the energetic contributions of different parts of the ligand to binding.

Guide the design of new analogues with improved binding affinity.

| Energy Component | Description | Expected Contribution for an Effective Inhibitor |

| ΔE_vdw | Van der Waals Interactions | Favorable (Negative) |

| ΔE_elec | Electrostatic Interactions | Favorable (Negative) |

| ΔG_polar | Polar Solvation Energy | Unfavorable (Positive) |

| ΔG_nonpolar | Nonpolar Solvation Energy | Favorable (Negative) |

| ΔG_bind | Total Binding Free Energy | Favorable (Negative) |

Research Applications and Utility of 4 Aminopent 2 Enoic Acid and Its Analogs

Building Block in Peptide and Peptidomimetic Synthesis

As a non-canonical amino acid, 4-aminopent-2-enoic acid offers novel structural motifs for the synthesis of peptides and peptidomimetics with tailored properties. nih.gov

Solid-Phase Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence on an insoluble resin support. wikipedia.orgpeptide.com The fundamental principle of SPPS involves anchoring the C-terminal amino acid to the resin and sequentially adding N-terminally protected amino acids. nih.govcsic.es This method's key advantages include the ability to use excess reagents to drive reactions to completion and the simplification of purification by washing away excess reagents and byproducts after each step. nih.govcsic.es

The incorporation of unnatural amino acids like this compound into a peptide sequence follows the standard SPPS protocol. youtube.com The process involves:

Protection: The α-amino group of this compound is protected with a temporary protecting group, most commonly the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. peptide.comchempep.com

Activation and Coupling: The carboxylic acid group is activated using standard coupling reagents (e.g., carbodiimides or aminium-based reagents like HATU) to facilitate the formation of a peptide bond with the free N-terminal amine of the growing peptide chain on the resin. nih.govluxembourg-bio.com

Deprotection: After coupling, the Fmoc group is removed, typically with a solution of piperidine (B6355638) in DMF, to expose the N-terminal amine for the next coupling cycle. chempep.comluxembourg-bio.com

This cyclical process allows for the precise placement of this compound within a peptide sequence, imparting unique structural and functional properties to the final molecule. youtube.com

Design and Synthesis of Bioactive Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govscirp.org A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation. lifechemicals.comnih.govresearchgate.netnih.gov

The α,β-unsaturation in the backbone of this compound serves as a powerful tool for this purpose. mdpi.com When incorporated into a peptide chain, the double bond restricts the rotational freedom around the Cα-Cβ bond, thereby reducing the conformational flexibility of the peptide backbone. nih.gov This pre-organization can lead to a higher affinity for biological targets. The use of such conformationally constrained amino acids is a critical approach in the rational design of potent and selective peptidomimetics. lifechemicals.comnih.gov For instance, vinyl dipeptides, which feature a double bond adjacent to the α-carbon, have been explored for developing compounds with potential therapeutic activities. scirp.org

Chiral Synthons in Asymmetric Organic Synthesis

Chiral synthons are essential building blocks in asymmetric synthesis, enabling the construction of complex, optically pure molecules. This compound and its derivatives, particularly allylic amino acids, are valuable chiral synthons for creating molecules with specific stereochemistry. nih.govnih.govacs.org

A significant challenge in organic synthesis is the enantioselective formation of α,α-disubstituted amino acids. nih.govnih.gov Research has demonstrated highly stereoselective methods for synthesizing analogs of this compound. One notable approach involves the stereoselective allylation of chiral oxazolidinones. rsc.org In this method, a chiral auxiliary derived from ferrocene (B1249389) directs the addition of an allyl group, leading to the formation of the desired stereoisomer with high purity. rsc.org Subsequent hydrolysis of the auxiliary yields the enantiomerically enriched α-alkyl-α-aminopent-4-enoic acids. rsc.org

| Chiral Auxiliary System | Electrophile | Key Outcome | Diastereomeric Excess (de) | Reference |

| cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones | Allyl bromide | Stereoselective allylation at the 4-position | >98% | rsc.org |

| cis-2-ferrocenyl-3-pivaloyl-4-methyl-1,3-oxazolidin-5-one | Benzaldehyde | Stereoselective aldol (B89426) reaction | >98% | rsc.org |

This method provides a reliable route to both (R)- and (S)- enantiomers of these valuable amino acid derivatives, highlighting their utility as versatile chiral synthons. rsc.org Catalytic asymmetric methods, including those using chiral aldehydes combined with palladium catalysis, have also been developed for the α-allylation of amino acid esters, further expanding the toolkit for synthesizing these complex structures. acs.org

Reagents for Bioconjugation and Chemical Probes

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable hybrid. nih.gov This technique is fundamental for creating chemical probes, which are small molecules used to study and manipulate biological systems. burleylabs.co.uk Bioorthogonal chemistry, which involves reactions that can occur in a biological environment without interfering with native processes, is central to this field. burleylabs.co.uknih.gov

This compound possesses two distinct functional groups that make it an attractive reagent for bioconjugation: the amino acid moiety and the vinyl group.

The amino and carboxyl groups allow for its incorporation into peptides or proteins using standard synthesis methods. youtube.com

The vinyl group (C=C double bond) serves as a reactive handle for subsequent, orthogonal chemical modifications.

The vinyl group is an example of an α,β-unsaturated system that can react with nucleophiles, such as the thiol group of a cysteine residue, via a Michael-type addition. rsc.orgacs.org This reactivity is analogous to that of vinyl sulfones, which are well-established reagents for the site-specific modification of proteins and for immobilizing biomolecules on surfaces. rsc.orgacs.orgnih.gov This dual functionality allows for a two-stage strategy: first, the amino acid is incorporated into a biomolecule, and second, the vinyl group is used to attach a probe, such as a fluorescent dye or a biotin (B1667282) tag, at a specific location. nih.gov

Applications in Materials Science Research

While direct, extensive applications of this compound in materials science are still an emerging area of research, its bifunctional nature presents significant potential. The molecule contains both a biologically relevant amino acid structure and a polymerizable alkene group.

This unique combination suggests its utility as a monomer or cross-linking agent in the synthesis of functional polymers and hydrogels. By incorporating this molecule into a polymer backbone, materials could be created with novel properties, such as:

Biocompatibility: The amino acid component could enhance the compatibility of the material with biological systems.

Biodegradability: Peptide-like linkages could be susceptible to enzymatic cleavage, leading to biodegradable materials.

Functionalization: The pendant amino and carboxyl groups along the polymer chain would be available for further chemical modification, allowing for the attachment of drugs, targeting ligands, or other functional moieties.

Such materials could find applications in tissue engineering, drug delivery systems, and the development of advanced biomaterials. For example, polymers containing functional groups like hydroxyls are being explored for bioconjugation to create materials with specific properties, and a similar principle could be applied using the functionalities of this compound. rsc.org

Development of Enzyme Inhibitors as Biochemical Tools

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, serving as crucial tools for studying biological pathways and as therapeutic agents. wikipedia.org The design of specific and potent inhibitors often relies on creating molecules that mimic the substrate's transition state or bind irreversibly to the enzyme's active site. mdpi.com

Unsaturated amino acids and their derivatives have shown significant promise as enzyme inhibitors. mdpi.comnih.gov The double or triple bond can act as a reactive group that forms a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition. wikipedia.org

Analogs of this compound have been investigated as inhibitors for specific enzymes. For example, derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoenzymes I and II, with inhibition constants (Ki) in the low nanomolar range. nih.gov These findings demonstrate that the unsaturated butenoic acid scaffold is a promising starting point for developing highly effective enzyme inhibitors.

| Compound Class | Target Enzyme(s) | Inhibition Potency (Ki) | Reference |

| (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives | Human Carbonic Anhydrase I (hCA I) | 1.85–5.04 nM | nih.gov |

| (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives | Human Carbonic Anhydrase II (hCA II) | 2.01–2.94 nM | nih.gov |

The ability of these compounds to strongly inhibit key enzymes highlights the potential of the this compound framework in the development of new biochemical tools and therapeutic leads.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies and Catalytic Systems

The efficient and stereoselective synthesis of 4-aminopent-2-enoic acid and its analogs is a key area for future development. While classical organic synthesis approaches exist, emerging research is focused on more elegant and sustainable methods, including chemoenzymatic and biocatalytic strategies.

One promising direction is the use of engineered enzymes to achieve high stereoselectivity. For instance, the asymmetric synthesis of related unsaturated amino acids has been accomplished using kinetic resolution with enzymes like cinchona alkaloids, providing a pathway to optically active compounds nih.gov. Biocatalytic routes, such as those employing aminopeptidases from organisms like Pseudomonas putida, have been successful in the resolution of unsaturated amino acid amides, yielding both (S)- and (R)-enantiomers with high purity researchgate.net. The development of amidases, for example from Rhodococcus erythropolis, further allows for the mild hydrolysis of the resolved amides to the desired chiral acids researchgate.net.